Cas no 6792-07-0 (Macusine B)

Macusine B structure
Macusine B structure
Product Name:Macusine B
CAS No:6792-07-0
MF:C20H25N2O
MW:309.425305128098
CID:1080851
PubChem ID:91617603
Update Time:2025-04-20

Macusine B Chemical and Physical Properties

Names and Identifiers

    • Macusine B
    • [ "" ]
    • 6792-07-0
    • [(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.0^{2,10.0^{4,9.0^{12,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
    • (15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol
    • MACUSINE B CATION
    • Sarpaganium, 17-hydroxy-4-methyl-, (4.alpha.)-
    • SARPAGANIUM, 17-HYDROXY-4-METHYL-, (4ALPHA)-
    • AKOS040763119
    • MACUSINE B ION
    • (15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo(12.3.1.02,10.04,9.012,17)octadeca-2(10),4,6,8-tetraen-13-yl)methanol
    • 17-Hydroxy-4-methylsarpaganium
    • MACUSINE B [MI]
    • UNII-E695J9A64A
    • E695J9A64A
    • Inchi: 1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-/t14-,16+,18-,19-,22+/m0/s1
    • InChI Key: KRTATNOTKFNEFT-GXFHUVTISA-N
    • SMILES: OC[C@@H]1[C@@H]2/C(=C\C)/C[N@@+]3(C)[C@H](C4=C(C5C=CC=CC=5N4)C[C@H]31)C2

Computed Properties

  • Exact Mass: 309.19700
  • Monoisotopic Mass: 309.196688425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 36Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 36.02000
  • LogP: 3.12740
  • Specific Rotation: D22 +15.6° (c = 1.21)

Macusine B Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

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